3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride

Vue d'ensemble

Description

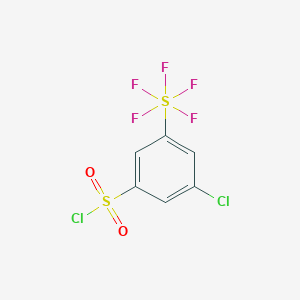

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is a chemical compound with the molecular formula C6H3Cl2F5O2S2 and a molecular weight of 337.1 g/mol . This compound is characterized by the presence of a chloro group, a pentafluorosulfur group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonate esters under specific conditions.

Reduction Reactions: Reduction of the sulfonyl chloride group can yield sulfinic acids or thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in reduction reactions.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Sulfinic Acids: Formed by reduction.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a benzenesulfonyl chloride group with a pentafluorosulfur substituent at the meta position. Its molecular formula is with a molecular weight of approximately 302.66 g/mol . The presence of five fluorine atoms enhances its reactivity and provides unique physical properties, making it valuable in synthetic chemistry.

Applications in Organic Synthesis

1. Synthesis of Fluorinated Compounds:

3-PFBS-Cl serves as an important intermediate in the synthesis of fluorinated organic compounds. Its sulfonyl chloride functional group allows for reactions with various nucleophiles, facilitating the introduction of the -SO₂Cl group into organic molecules. This property is particularly useful in pharmaceutical chemistry, where fluorinated compounds often exhibit enhanced biological activity or stability.

2. Drug Design:

The compound's unique structure makes it suitable for drug design applications. Its reactivity with nucleophiles can be exploited to create novel drug candidates that incorporate fluorinated functionalities, which are known to improve pharmacokinetic properties.

3. Agrochemicals:

In agrochemical formulations, 3-PFBS-Cl can be utilized to synthesize pesticides and herbicides that require fluorinated moieties for improved efficacy and environmental stability.

Materials Science Applications

1. Development of New Polymers:

The incorporation of 3-PFBS-Cl into polymer matrices can lead to the development of new materials with desirable properties such as increased thermal stability and chemical resistance due to the fluorinated sulfur moiety.

2. Coatings:

Fluorinated compounds are known for their hydrophobic properties, making 3-PFBS-Cl useful in formulating coatings that require water repellency and durability against harsh environmental conditions.

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of 3-PFBS-Cl as a reagent in synthesizing a series of fluorinated benzamide derivatives. The reaction involved treating various amines with 3-PFBS-Cl under controlled conditions, yielding products with improved biological activity compared to their non-fluorinated counterparts.

Case Study 2: Polymer Modification

Research highlighted the modification of polyvinyl chloride (PVC) with 3-PFBS-Cl to enhance its thermal stability. The treated PVC exhibited significantly improved performance metrics in high-temperature applications, showcasing the potential for industrial applications.

Mécanisme D'action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages, which are crucial in various chemical and biological processes . The pentafluorosulfur group imparts unique electronic properties, enhancing the compound’s reactivity and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a trifluoromethyl group instead of a pentafluorosulfur group.

3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a bromo group instead of a chloro group.

Uniqueness

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride is unique due to the presence of the pentafluorosulfur group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to its analogs .

Activité Biologique

3-Chloro-5-(pentafluorosulfur)benzenesulfonyl chloride, a sulfonyl chloride derivative with a pentafluorosulfur group, is an organosulfur compound that has garnered interest for its potential biological activities. This article reviews the existing research on its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a chlorinated sulfonyl group and a pentafluorosulfur group. The general structure can be represented as:

This structure suggests high reactivity due to the presence of the sulfonyl chloride and fluorinated sulfur groups, which may influence its biological interactions.

Case Studies and Research Findings

- Inhibition Studies : Research indicates that related sulfonyl chlorides can inhibit key metabolic enzymes. For example, studies have shown that similar compounds can selectively inhibit human carbonic anhydrase isoforms, affecting pH regulation and fluid balance in cells.

- Cellular Effects : In vitro studies suggest that compounds with similar structures influence cell proliferation and apoptosis through modulation of signaling pathways like MAPK/ERK. Although direct studies on this compound are lacking, it is reasonable to hypothesize similar effects based on structural analogs .

- Toxicological Assessments : Safety data indicate that sulfonyl chlorides can cause significant cellular toxicity at high concentrations. For instance, exposure to these compounds may lead to skin corrosion and serious eye damage, emphasizing the need for careful handling in laboratory settings .

Applications in Research

The unique properties of this compound make it a valuable reagent in organic synthesis:

- Synthesis of Fluorinated Compounds : Its ability to introduce the pentafluorosulfur group into organic molecules can be exploited in the synthesis of novel pharmaceuticals and agrochemicals.

- Development of Enzyme Inhibitors : Given its potential to inhibit enzymes, it may serve as a lead compound for developing therapeutic agents targeting specific metabolic pathways .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2F5O2S2/c7-4-1-5(16(8,14)15)3-6(2-4)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGLCEYXUSWUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2F5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.